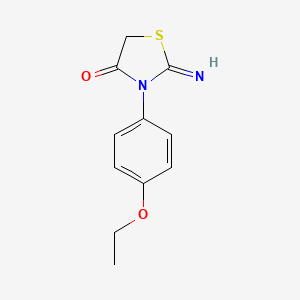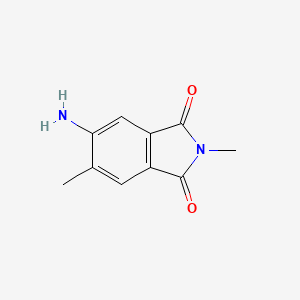
4-Chloro-2-hydroxybutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-hydroxybutanenitrile is an organic compound with the molecular formula C4H6ClNO. It is a versatile building block in organic synthesis, particularly valued for its role in the production of various pharmaceuticals and fine chemicals . The compound features a nitrile group (-CN) and a hydroxyl group (-OH) on a butane backbone, with a chlorine atom attached to the second carbon.
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-2-hydroxybutanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles. For example, the addition of hydrogen cyanide to an aldehyde or ketone yields this compound.
Biocatalytic Process: A cyanide-free biocatalytic process involves the selective ring scission of (±)-5-(chloromethyl)-4,5-dihydroisoxazole to synthesize chiral this compound.
Industrial Production Methods: Industrial production often employs the biocatalytic process due to its efficiency and reduced environmental impact. This method avoids the use of highly toxic cyanide, making it safer and more sustainable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Sodium hydroxide (NaOH) and potassium cyanide (KCN) are typical reagents for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles and alcohols.
科学研究应用
4-Chloro-2-hydroxybutanenitrile has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of drugs such as L-carnitine and Atorvastatin.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 4-Chloro-2-hydroxybutanenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a valuable intermediate in organic synthesis .
相似化合物的比较
2-Hydroxybutanenitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-3-hydroxybutanenitrile: Has a hydroxyl group on the third carbon, leading to different reactivity and applications.
Uniqueness: 4-Chloro-2-hydroxybutanenitrile’s unique combination of functional groups (chlorine, hydroxyl, and nitrile) provides distinct reactivity patterns, making it particularly useful in the synthesis of pharmaceuticals and other fine chemicals .
属性
CAS 编号 |
55980-87-5 |
|---|---|
分子式 |
C4H6ClNO |
分子量 |
119.55 g/mol |
IUPAC 名称 |
4-chloro-2-hydroxybutanenitrile |
InChI |
InChI=1S/C4H6ClNO/c5-2-1-4(7)3-6/h4,7H,1-2H2 |
InChI 键 |
LFLUXCGENSMZNV-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)C(C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
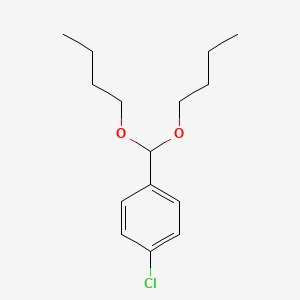
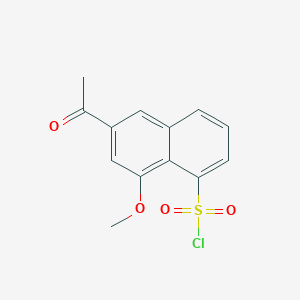
![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

methanone](/img/structure/B14630805.png)
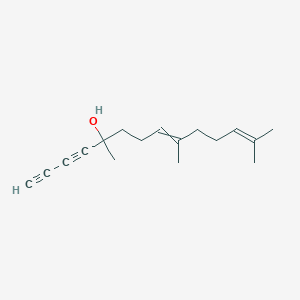

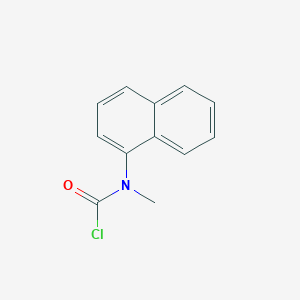
![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
